2-[(E)-2-(4-methoxyphenyl)ethenyl]-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one
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Overview
Description
2-(4-METHOXYSTYRYL)-5H-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZODIAZEPIN-6(7H)-ONE is a complex organic compound belonging to the class of triazolobenzodiazepines This compound is characterized by its unique structure, which includes a triazole ring fused to a benzodiazepine core, and a methoxystyryl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYSTYRYL)-5H-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZODIAZEPIN-6(7H)-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of N-(2-pyridyl)amidines with appropriate oxidizing agents such as NaOCl, Pb(OAc)4, or MnO2 . Another approach involves the use of 2-aminopyridines and nitriles as starting materials, followed by cyclization using catalysts like CuBr/1,10-phenanthroline .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYSTYRYL)-5H-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZODIAZEPIN-6(7H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxystyryl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-METHOXYSTYRYL)-5H-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZODIAZEPIN-6(7H)-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYSTYRYL)-5H-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZODIAZEPIN-6(7H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with GABA receptors in the brain, enhancing inhibitory neurotransmission and producing anxiolytic or sedative effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure and have been studied for their pharmacological properties.
1,2,4-Triazolo[4,3-b]tetrazines:
Uniqueness
2-(4-METHOXYSTYRYL)-5H-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZODIAZEPIN-6(7H)-ONE is unique due to its specific structural features, such as the methoxystyryl group and the fused triazole-benzodiazepine core
Properties
Molecular Formula |
C19H16N4O2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,7-dihydro-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C19H16N4O2/c1-25-14-9-6-13(7-10-14)8-11-17-21-19-15-4-2-3-5-16(15)20-18(24)12-23(19)22-17/h2-11H,12H2,1H3,(H,20,24)/b11-8+ |
InChI Key |
MXIHLJPGISBTEA-DHZHZOJOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NN3CC(=O)NC4=CC=CC=C4C3=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NN3CC(=O)NC4=CC=CC=C4C3=N2 |
Origin of Product |
United States |
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